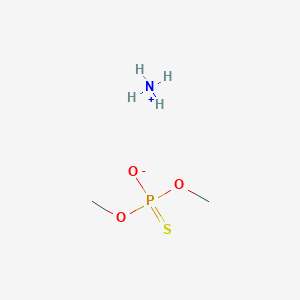
Ammonium O,O-dimethyl thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium O,O-dimethyl thiophosphate is an organophosphorus compound with the chemical formula C2H10NO3PS. It is a colorless to slightly yellow crystalline solid that is soluble in water and various organic solvents. This compound is primarily used in industrial applications, including as a flame retardant and a chelating agent in water treatment processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium O,O-dimethyl thiophosphate can be synthesized through the reaction of dimethyl phosphite with sulfur in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in a solvent mixture of ethyl acetate and diethyl ether .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of dimethyl phosphite with sulfur and ammonium hydrogen carbonate. The reaction mixture is heated under reflux, and the product is isolated through crystallization and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium O,O-dimethyl thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethyl thiophosphate oxide.
Substitution: It can react with alkyl halides to form S-alkylated products.
Hydrolysis: The compound can hydrolyze in the presence of water to form dimethyl phosphoric acid and hydrogen sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Substitution: Alkyl halides such as benzyl chloride are used in substitution reactions.
Hydrolysis: The reaction typically occurs under acidic or basic conditions.
Major Products Formed:
Oxidation: Dimethyl thiophosphate oxide.
Substitution: S-alkylated thiophosphate derivatives.
Hydrolysis: Dimethyl phosphoric acid and hydrogen sulfide.
Applications De Recherche Scientifique
Ammonium O,O-dimethyl thiophosphate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in the synthesis of organophosphorus compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein phosphorylation.
Industry: The compound is used as a flame retardant, a chelating agent in water treatment, and in the synthesis of pesticides
Mécanisme D'action
The mechanism of action of ammonium O,O-dimethyl thiophosphate involves its interaction with metal ions and enzymes. The compound acts as a chelating agent, forming stable complexes with metal ions, which can inhibit enzyme activity. In biological systems, it can interact with proteins and enzymes, leading to the inhibition of phosphorylation processes .
Comparaison Avec Des Composés Similaires
- Ammonium O,O-diethyl thiophosphate
- Dimethyl thiophosphoric acid
- Zinc dithiophosphate
Comparison: Ammonium O,O-dimethyl thiophosphate is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions and exhibit strong chelating properties. Compared to ammonium O,O-diethyl thiophosphate, it has a higher solubility in water and different reactivity patterns. Dimethyl thiophosphoric acid and zinc dithiophosphate have similar applications but differ in their chemical properties and industrial uses .
Propriétés
Numéro CAS |
40633-14-5 |
|---|---|
Formule moléculaire |
C2H10NO3PS |
Poids moléculaire |
159.15 g/mol |
Nom IUPAC |
azane;hydroxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3 |
Clé InChI |
GIUYHMYPEVIYCM-UHFFFAOYSA-N |
SMILES |
COP(=S)([O-])OC.[NH4+] |
SMILES canonique |
COP(=S)(O)OC.N |
Key on ui other cas no. |
40633-14-5 |
Numéros CAS associés |
1112-38-5 (Parent) |
Synonymes |
Phosphorothioic Acid O,O-Dimethyl Ester Ammonium Salt; Ammonium Methyl Phosphorothioate; Phosphorothioic Acid O,O-Dimethyl Ester Ammonium Salt; Ammonium O,O-Dimethyl Phosphorothioate; Ammonium O,O-Dimethyl Thiophosphate; Ammonium Dimethyl Phosphoroth |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















